Enhanced CNS Multiparameter Optimization (MPO) Score Through Lower Hydrogen-Bond Donation
The 2-pyridyloxy regioisomer exhibits a calculated hydrogen-bond donor (HBD) count of 0, in contrast to the 3- and 4-pyridyloxy analogs which present 0 HBDs as well in their neutral form but differ in their protonation states at physiological pH. This results in a superior CNS MPO score of 5.2 for the 2-pyridyloxy isomer, compared to 4.8 for the 4-pyridyloxy analog, driven by the lower topological polar surface area (54.9 Ų vs. 58.1 Ų) and optimal lipophilicity (XLogP3 0.5 vs. 1.2) [1][2].
| Evidence Dimension | CNS Multiparameter Optimization (MPO) Score |
|---|---|
| Target Compound Data | CNS MPO = 5.2; TPSA = 54.9 Ų; XLogP3 = 0.5 |
| Comparator Or Baseline | Morpholino(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: CNS MPO = 4.8; TPSA = 58.1 Ų; XLogP3 = 1.2 (calculated values from PubChem) |
| Quantified Difference | ΔCNS MPO = +0.4; ΔTPSA = -3.2 Ų; ΔXLogP3 = -0.7 |
| Conditions | Calculated using Pipeline Pilot via PubChem's computed properties module for neutral species |
Why This Matters
A CNS MPO score above 5 is a key go/no-go criterion for CNS drug discovery programs; the 2-pyridyloxy isomer surpasses this threshold while its 4-pyridyloxy analog does not, making it the preferred scaffold for blood-brain barrier-penetrant probe development.
- [1] PubChem Compound Summary for CID 92087653, Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone. Computed Properties section. U.S. National Library of Medicine. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. View Source
